Rac bhff - 123557-91-5

Rac bhff

Catalog Number: EVT-279685
CAS Number: 123557-91-5
Molecular Formula: C17H21F3O3
Molecular Weight: 330.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, commonly known as rac-BHFF, is a synthetic compound extensively studied for its pharmacological properties. It belongs to a class of compounds called positive allosteric modulators (PAMs) [, , ]. Specifically, rac-BHFF acts on the Gamma-aminobutyric acid type B (GABAB) receptor, a protein playing a crucial role in the central nervous system by inhibiting nerve transmission [, , ]. Unlike agonists that directly activate receptors, rac-BHFF enhances the effects of the endogenous agonist, Gamma-aminobutyric acid (GABA), when it binds to the GABAB receptor [, ]. This modulation of GABAB receptor activity makes rac-BHFF a valuable tool in investigating various neurological and cellular processes.

Future Directions
  • Understanding Region-Specific Effects: Investigating the brain region-dependent effects of rac-BHFF [] will be crucial for optimizing its therapeutic applications and minimizing potential side effects.

Baclofen

Compound Description: Baclofen is a GABAB receptor agonist, meaning it binds to and activates GABAB receptors. It is clinically used to treat muscle spasticity. [, , , , , , , , , , ]

Relevance: Baclofen serves as a key point of comparison for Rac-BHFF in much of the research. Rac-BHFF, a positive allosteric modulator (PAM), enhances the effects of baclofen at GABAB receptors. Studies often compare the efficacy, potency, and side effect profiles of Rac-BHFF to baclofen in various behavioral and pharmacological assays. [, , , , , , , , , , ]

γ-Hydroxybutyrate (GHB)

Compound Description: GHB is an endogenous neurotransmitter and a drug with GABAB receptor agonist properties. It is known for its sedative and euphoric effects. [, , , , ]

Relevance: Similar to baclofen, GHB is used in research to investigate the effects of Rac-BHFF on GABAB receptor-mediated responses. Interestingly, studies suggest that Rac-BHFF might differentially modulate the effects of GHB compared to baclofen, indicating potential differences in their interaction with GABAB receptor subtypes or signaling pathways. [, , , , ]

CGP7930 (2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol)

Compound Description: CGP7930 is another positive allosteric modulator of GABAB receptors. [, , , , , ]

Relevance: CGP7930 is often studied alongside Rac-BHFF to compare the effects of different GABAB receptor PAMs. While both compounds enhance the activity of GABAB receptor agonists, their potency, efficacy, and potential to induce intrinsic activity can vary. These comparisons help researchers understand the structure-activity relationships of PAMs and their potential for developing subtype-selective drugs. [, , , , , ]

3-Aminopropyl(diethoxymethyl)phosphinic acid (CGP35348)

Compound Description: CGP35348 is a GABAB receptor antagonist, meaning it blocks the activity of GABAB receptors. [, , , ]

Relevance: CGP35348 is often used in conjunction with Rac-BHFF in experiments to confirm that the observed effects of Rac-BHFF are indeed mediated through GABAB receptors. By blocking the receptors with CGP35348, researchers can determine whether the effects of Rac-BHFF are abolished or reduced, providing evidence for its mechanism of action. [, , , ]

ORM-27669 ((S)‐1‐(5‐fluoro‐2,3‐dihydro‐1H‐inden‐2‐yl)‐4‐methyl‐6,7,8,9‐tetrahydro‐[1,2,4]triazolo[4,3‐a]quinazolin‐5(4H)‐one)

Compound Description: ORM-27669 is a low-efficacy GABAB receptor PAM, meaning it enhances GABAB receptor activity to a lesser extent compared to high-efficacy PAMs like Rac-BHFF. []

Relevance: Comparing Rac-BHFF with ORM-27669 allows researchers to investigate the impact of different PAM efficacies on GABAB receptor-mediated responses. This is important for understanding how the degree of positive modulation influences the therapeutic potential and side effect profiles of these compounds. []

GS39783, BHF177, ADX71441, CMPPE, COR659, ASP8062, KK-92A

Compound Description: These are all positive allosteric modulators (PAMs) of the GABAB receptor. []

Relevance: These compounds are mentioned in a study highlighting the potential of GABAB PAMs as a new class of medications for alcohol use disorder. Their inclusion in the study reinforces the idea that targeting the GABAB receptor with PAMs is a promising area of research for addiction treatment. It also indicates the existence of multiple structural classes of GABAB PAMs, each with potential differences in their pharmacological profiles. []

Source and Classification

Rac-BHFF is classified under the category of benzofuran derivatives. It is synthesized from various precursors through multiple chemical reactions that involve the formation of the benzofuranone core. The compound is often studied in biochemical contexts due to its interactions with neurotransmitter systems, particularly the GABAergic system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rac-BHFF involves several steps, starting with the creation of the benzofuranone core. Key methods include:

  1. Formation of Benzofuranone Core: This typically requires strong bases and organic solvents to facilitate ring formation.
  2. Purification: After synthesis, the compound is purified using techniques such as flash column chromatography to achieve high purity levels (≥98%).
  3. Yield Optimization: Industrial methods may involve optimizing reaction conditions for large-scale production, ensuring high yields and purity.

The synthesis can be summarized as follows:

Benzofuranone Core+ReagentsRac BHFF\text{Benzofuranone Core}+\text{Reagents}\rightarrow \text{Rac BHFF}
Molecular Structure Analysis

Structure and Data

Rac-BHFF has a complex molecular structure characterized by its unique functional groups:

  • Molecular Formula: C17_{17}H21_{21}F3_3O3_3
  • Molecular Weight: 330.34 g/mol
  • InChI Key: RVNOANDLZIIFHB-UHFFFAOYSA-N

The structure includes a benzofuran ring with trifluoromethyl and hydroxyl groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Rac-BHFF undergoes various chemical reactions, including:

  1. Oxidation: Utilizing oxidizing agents like potassium permanganate.
  2. Reduction: Employing reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Occurring at the benzofuranone ring with halogenating agents.

These reactions are typically carried out in organic solvents under controlled temperatures to yield desired products efficiently.

Mechanism of Action

Process and Data

Rac-BHFF acts as a positive allosteric modulator of GABA_B receptors by binding to an allosteric site rather than directly activating the receptor. This interaction enhances the receptor's response to GABA, leading to:

  • Increased G Protein Activation: Enhancing downstream signaling pathways.
  • Neuronal Inhibition: Contributing to anxiolytic effects observed in various animal models.

Studies have shown that Rac-BHFF can significantly increase the potency of GABA by more than 15-fold and enhance efficacy by up to 181% in experimental settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rac-BHFF exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless gum or white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Stable under standard laboratory conditions; recommended storage at +4°C.

These properties are critical for its handling in laboratory settings and influence its application in research.

Applications

Scientific Uses

Rac-BHFF has significant applications in scientific research, particularly in pharmacology:

  1. Anxiolytic Research: Demonstrated efficacy in reducing anxiety-like behaviors in animal models.
  2. Alcohol Dependence Studies: Shown to reduce alcohol self-administration in selectively bred rats, suggesting potential therapeutic benefits for alcohol use disorders .
  3. Neuroscience Research: Utilized to explore GABA_B receptor mechanisms and their implications for neurological disorders.
Introduction to GABAB Receptor Modulation in Neuropsychiatric Disorders

Role of GABAB Receptors in Neurological and Psychiatric Pathophysiology

GABAB receptors (GABABRs) are class C G protein-coupled receptors (GPCRs) that function as obligate heterodimers composed of GABAB1 and GABAB2 subunits. The GABAB1 subunit contains the orthosteric binding site for γ-aminobutyric acid (GABA), while GABAB2 facilitates G-protein coupling and downstream signaling [3] [7]. These receptors are widely distributed in the central nervous system, where they modulate synaptic transmission by activating inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels. This dual mechanism suppresses neurotransmitter release (presynaptic inhibition) and reduces neuronal excitability (postsynaptic inhibition) [3] [6].

Genetic variants in GABBR1 and GABBR2 genes are implicated in neurodevelopmental disorders, including epilepsy, autism spectrum disorder, and Rett syndrome. Loss-of-function mutations disrupt receptor trafficking or signaling efficiency, leading to excitation-inhibition imbalances that manifest as network hyperexcitability and seizures [2]. Quantitative receptor autoradiography confirms that GABABR expression remains stable in neuropathic pain models, yet receptor function is compromised due to reduced endogenous GABAergic tone. This deficit undermines inhibitory control over pain-signaling pathways in the spinal dorsal horn [1]. Beyond pain, GABABRs regulate reward circuits in addiction; their activation suppresses dopamine release in the mesolimbic pathway, thereby attenuating drug-seeking behavior [8].

  • Table 1: Pathophysiological Roles of GABAB Receptors in Neuropsychiatric Conditions
    Disorder/ConditionGABAB Receptor DysfunctionFunctional Consequence
    Neuropathic PainReduced GABAergic tone in dorsal hornImpaired inhibition of nociceptive signaling [1]
    EpilepsyLoss-of-function mutations in GABBR1/2Neuronal hyperexcitability and seizure susceptibility [2]
    Substance Use DisordersDiminished presynaptic inhibition in VTAEnhanced dopamine release and reinforcement [8]
    Anxiety/DepressionAltered receptor density in limbic regionsDysregulated stress response and emotional processing [7]

Rationale for Allosteric Modulation Over Orthosteric Agonism

Orthosteric agonists like baclofen directly bind the GABA site on GABAB1, enabling full receptor activation. While effective for spasticity, baclofen has limitations:

  • Non-selective Activation: Baclofen indiscriminately activates all GABABRs, causing sedation, muscle weakness, and tolerance [7].
  • Narrow Therapeutic Index: Effective analgesia requires doses that provoke side effects, limiting clinical utility in chronic pain [1].
  • Receptor Desensitization: Prolonged use downregulates GIRK channel coupling, diminishing therapeutic effects [7].

Positive allosteric modulators (PAMs) like rac-BHFF offer a mechanistically distinct approach. They bind at the transmembrane interface between GABAB1 and GABAB2 subunits, stabilizing the active conformation without directly activating the receptor [7] [10]. This confers three key advantages:

  • Spatial-Temporal Selectivity: rac-BHFF amplifies GABA’s effects only at active synapses, preserving physiological signaling patterns. In neuropathic mice, rac-BHFF alone shows no analgesic activity due to low GABA tone but potentiates baclofen-mediated analgesia by 15-fold when co-administered [1] [4].
  • Reduced Side Effects: Unlike baclofen, rac-BHFF (30–100 mg/kg) does not induce hypolocomotion, sedation, or tolerance in rodent models of addiction [8].
  • Synaptic Specificity: rac-BHFF enhances both presynaptic inhibition (reducing glutamate release) and postsynaptic effects (hyperpolarization) [5]. However, at high concentrations (>10 μM), it exhibits off-target effects on synaptic vesicle acidification and membrane depolarization unrelated to GABABR modulation [5].
  • Table 2: Structural and Functional Comparison of rac-BHFF vs. Baclofen
    Propertyrac-BHFFBaclofen
    Binding SiteTransmembrane heterodimer interface (allosteric)GABAB1 Venus flytrap domain (orthosteric) [3] [10]
    Agonist ActivityNone aloneFull agonist
    GABA Potentiation>15-fold increase in potency, >149% efficacy [4]N/A
    Therapeutic WindowBroad (no sedation at analgesic doses)Narrow
    Synaptic SpecificityActivity-dependent enhancementGlobal receptor activation [7]

The development of rac-BHFF exemplifies structure-guided optimization. Its 3-hydroxy-benzofuranone core interacts with hydrophobic residues in the transmembrane domain, notably GABAB2’s Phe640, to stabilize the active state [10]. This allows subthreshold GABA concentrations to achieve functional inhibition—critical for disorders with impaired GABA release. Ongoing efforts aim to refine PAM specificity to eliminate off-target presynaptic effects [5].

Properties

CAS Number

123557-91-5

Product Name

Rac bhff

IUPAC Name

5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one

Molecular Formula

C17H21F3O3

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3

InChI Key

RVNOANDLZIIFHB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one
rac-BHFF

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)[C@@]2(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.